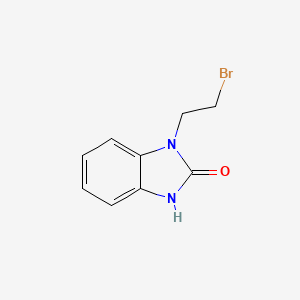

1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one

描述

1-(2-Bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

准备方法

The synthesis of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 1,3-dihydro-2H-benzimidazol-2-one.

Bromination: The ethyl group is introduced through a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 60-80°C to ensure optimal reaction rates.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反应分析

Nucleophilic Substitution Reactions

The bromoethyl group serves as an excellent leaving group, enabling diverse nucleophilic substitutions. Key reactions include:

Amine Alkylation

Reaction with diethanolamine :

In the synthesis of flibanserin precursors, this compound reacts with diethanolamine under basic conditions (K₂CO₃, KI) at 90–95°C to form 1,3-dihydro-1-[2-[N-bis-(2-hydroxyethyl)amino]ethyl]-3-isopropenyl-2H-benzimidazol-2-one .

Conditions :

-

Solvent: None (neat reaction)

-

Catalysts: K₂CO₃, KI

-

Yield: ~105 g (quantitative conversion)

Reaction with dimethylamine :

Substitution with dimethylamine in acetone yields 1-[2-(dimethylamino)ethyl] derivatives, confirmed by ¹H NMR and ESI-MS .

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diethanolamine | K₂CO₃, KI, 90–95°C | Bis-hydroxyethylamino derivative | ~100% | |

| Dimethylamine | K₂CO₃, acetone, reflux | Dimethylaminoethyl analog (6a) | 65% |

Electrophilic Reactions on the Benzimidazolone Core

While direct electrophilic substitution (e.g., nitration) on the bromoethyl derivative is not explicitly reported, analogous benzimidazol-2-one derivatives undergo nitration at the aromatic ring under strong acidic conditions (H₂SO₄/KNO₃) . This suggests potential for similar reactivity if deactivated substituents are absent.

Stability and Reaction Optimization

-

Solvent Compatibility : Reactions commonly use polar aprotic solvents (DMF, acetone) or neat conditions for optimal substitution .

-

Purification : Flash chromatography (hexane/ethyl acetate) or recrystallization is employed to isolate products .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉BrN₂O | |

| Molecular Weight | 241.08 g/mol | |

| Density | 1.577 g/cm³ | |

| CAS Number | 103784-03-8 |

This compound’s reactivity is primarily driven by the bromoethyl group’s leaving ability, enabling modular synthesis of pharmacologically active benzimidazolone derivatives . Its applications span antibacterial agents and CNS drug precursors , underscoring its importance in medicinal chemistry.

科学研究应用

Medicinal Chemistry

1-(2-bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its derivatives have shown potential in treating a range of conditions:

- Antiviral Agents: Research indicates that benzimidazole derivatives exhibit antiviral activity, making this compound a candidate for further development in antiviral therapies .

- Antibacterial and Anticancer Agents: Several studies have highlighted the efficacy of benzimidazole derivatives against bacterial strains and cancer cells, demonstrating their potential as therapeutic agents .

Biological Studies

The compound is utilized in studies focusing on:

- Enzyme Inhibition: It has been employed to investigate mechanisms of enzyme inhibition, particularly in relation to cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

- Receptor Binding Studies: The ability of this compound to interact with various biological targets has been explored, providing insights into its pharmacological effects.

Industrial Applications

In industrial chemistry, this compound acts as an intermediate for:

- Dyes and Pigments Production: The compound is involved in synthesizing specialty chemicals used in dye manufacturing.

- Specialty Chemicals: Its reactivity allows for the development of various chemical products tailored for specific industrial applications.

Case Studies and Research Findings

作用机制

The mechanism of action of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The benzimidazole ring can also interact with various receptors, modulating their activity and leading to therapeutic effects.

相似化合物的比较

1-(2-Bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one can be compared with other benzimidazole derivatives such as:

1-(2-Chloroethyl)-1,3-dihydro-2H-Benzimidazol-2-one: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

1-(2-Iodoethyl)-1,3-dihydro-2H-Benzimidazol-2-one: Contains an iodine atom, which can result in higher reactivity due to the larger atomic size and lower bond dissociation energy.

1-(2-Fluoroethyl)-1,3-dihydro-2H-Benzimidazol-2-one: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.

The uniqueness of this compound lies in its specific reactivity profile and the ability to form stable covalent bonds with biological targets, making it a valuable compound in various research and industrial applications.

生物活性

1-(2-Bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. Benzimidazole derivatives are known for their broad pharmacological profiles, including antibacterial, antifungal, antiviral, and anticancer properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1,2-phenylenediamine with suitable reagents to form the benzimidazole core. The introduction of the bromoethyl group can be achieved through alkylation reactions. For example, the compound can be synthesized by treating 1,3-dihydro-2H-benzimidazol-2-one with 2-bromoethyl bromide in an appropriate solvent under controlled conditions.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that compounds in this class exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Gram-Negative Activity (Zone of Inhibition mm) | Gram-Positive Activity (Zone of Inhibition mm) |

|---|---|---|

| 6e | 29 | 24 |

| 6f | 28 | 20 |

| 6g | 28 | 22 |

These results indicate that certain derivatives of benzimidazole demonstrate potent antibacterial effects comparable to standard antibiotics like ciprofloxacin .

Antitumor Activity

Research indicates that some benzimidazole derivatives exhibit antitumor activity by inhibiting cell proliferation in various cancer cell lines. For instance, compounds derived from this scaffold have shown IC50 values indicating effective inhibition of tumor growth in both two-dimensional and three-dimensional assays. Notably, compounds with a bromoethyl substitution have demonstrated higher efficacy in two-dimensional assays compared to three-dimensional formats .

The mechanism by which this compound exerts its biological effects is multifaceted. It may involve:

- DNA Binding : Some studies suggest that benzimidazole derivatives can bind to DNA within the minor groove, disrupting replication and transcription processes.

- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : Certain derivatives have been identified as modulators of neurotransmitter receptors and ion channels, contributing to their pharmacological profiles .

Case Studies

Several case studies have highlighted the potential of benzimidazole derivatives as therapeutic agents:

- Antibacterial Efficacy : A study demonstrated that a series of benzimidazole derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibiotic agents .

- Antitumor Properties : Research on the antitumor activity of these compounds indicated that they could effectively inhibit the growth of cancer cells in vitro, making them candidates for further development as anticancer drugs .

属性

IUPAC Name |

3-(2-bromoethyl)-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13/h1-4H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJVKIGAWRJSJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545494 | |

| Record name | 1-(2-Bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103784-03-8 | |

| Record name | 1-(2-Bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。